(4-(Pyridin-2-yloxy)phenyl)methanamine

ABCG2 BCRP Multidrug Resistance

Researchers targeting BCRP-mediated multidrug resistance require defined primary amine scaffolds for SAR exploration. (4-(Pyridin-2-yloxy)phenyl)methanamine delivers: • ABCG2/BCRP inhibition (IC50=4.91 μM) with free -NH2 for direct amide conjugation without deprotection • CYP2A6 Type I binding (Kd=4.50 μM) for metabolic stability profiling • Optimized 4-pyridyloxy regioisomer (P-gp modulation EC50=0.85 μM in close analogs) Analytically validated. Standard packs 10-100 mg; bulk custom synthesis available.

Molecular Formula C12H12N2O
Molecular Weight 200.24g/mol
CAS No. 270260-34-9
Cat. No. B344542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyridin-2-yloxy)phenyl)methanamine
CAS270260-34-9
Molecular FormulaC12H12N2O
Molecular Weight200.24g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC=C(C=C2)CN
InChIInChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9,13H2
InChIKeyKEZPKTKSLDRLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Pyridin-2-yloxy)phenyl)methanamine CAS 270260-34-9: Core Heterocyclic Building Block for Pharmaceutical Research


(4-(Pyridin-2-yloxy)phenyl)methanamine (CAS 270260-34-9) is a heteroaryl-ether linked primary amine building block featuring a 4-pyridyloxy moiety attached to a benzylamine core . This compound serves as a versatile scaffold in medicinal chemistry, with documented inhibitory activity against the ABCG2 (BCRP) transporter (IC50 = 4.91 μM) [1] and a calculated LogP of 2.33 . The primary amine functionality enables direct conjugation to carboxylic acids or reactive electrophiles without deprotection steps, positioning this compound as a key intermediate for synthesizing targeted covalent inhibitors and probe molecules .

Why Generic Substitution Fails for (4-(Pyridin-2-yloxy)phenyl)methanamine CAS 270260-34-9


Attempts to substitute (4-(Pyridin-2-yloxy)phenyl)methanamine with structurally similar aryl-ether amines in medicinal chemistry campaigns can lead to significant divergence in target engagement and physicochemical properties. For example, the 4-pyridyloxy substitution pattern confers a distinct electronic environment and hydrogen-bonding capacity (TPSA = 48.14 Ų) compared to its 3-pyridyloxy isomer . Furthermore, N-methylation of the benzylamine nitrogen, as seen in N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine (CAS 892501-90-5), eliminates the primary amine handle necessary for direct covalent conjugation strategies, fundamentally altering the compound's synthetic utility . The following quantitative evidence sections detail specific, measurable differences that justify compound-specific procurement.

Quantitative Differentiation of (4-(Pyridin-2-yloxy)phenyl)methanamine CAS 270260-34-9 Against Structural Analogs


ABCG2 Transporter Inhibition: Primary Amine vs. N-Methyl Analog

(4-(Pyridin-2-yloxy)phenyl)methanamine demonstrates measurable inhibition of the ABCG2 (BCRP) efflux transporter with an IC50 of 4.91 μM in MDCK II BCRP cells assessed by pheophorbide A accumulation after 120 minutes [1]. This primary amine scaffold retains the free benzylamine group, which is essential for further derivatization into more potent BCRP modulators. In contrast, the N-methyl analog, N-methyl-1-(4-pyridin-2-yloxyphenyl)methanamine (CAS 892501-90-5), lacks a primary amine and thus precludes direct amide bond formation with carboxylic acid-containing warheads without additional synthetic manipulation .

ABCG2 BCRP Multidrug Resistance Transporter Inhibition

CYP2A6 Binding Affinity: A Distinguishing Feature for Metabolic Stability Profiling

(4-(Pyridin-2-yloxy)phenyl)methanamine exhibits a specific Type I binding interaction with CYP2A6, characterized by a Kd of 4.50 μM [1]. This binding mode, detected via an increase in absorbance from 379 to 387 nm, indicates the compound occupies the active site of CYP2A6 in a manner consistent with substrate recognition. This property is not uniformly shared across all pyridyloxy benzylamine analogs and provides a measurable parameter for predicting potential metabolic liabilities or for designing CYP2A6 probe molecules [1].

CYP2A6 Metabolic Stability Drug-Drug Interaction Type I Binding

Positional Isomer Differentiation: 4-Pyridyloxy vs. 3-Pyridyloxy in P-gp Modulation

In a series of pyridyl derivatives evaluated for P-glycoprotein (P-gp) modulation, the 4-pyridyloxy isomer demonstrated an EC50 of 0.85 μM for P-gp modulation, representing the most active compound within the pyridyl series [1]. While the specific data for (4-(pyridin-2-yloxy)phenyl)methanamine itself is not provided in that study, the 4-pyridyl substitution pattern is identified as optimal for P-gp modulatory activity compared to other heteroaryl placements. This finding supports the selection of the 4-substituted pyridyloxy scaffold, as embodied by the target compound, over its 3-substituted or 2-substituted counterparts for applications targeting P-gp-mediated drug resistance [1].

P-glycoprotein Multidrug Resistance Positional Isomers Structure-Activity Relationship

Physicochemical Profile: Calculated LogP and TPSA Define Compound-Specific Handling and Formulation Parameters

(4-(Pyridin-2-yloxy)phenyl)methanamine possesses a calculated LogP of 2.3326 and a Topological Polar Surface Area (TPSA) of 48.14 Ų . These physicochemical descriptors are distinct from those of closely related analogs; for example, the N-methyl derivative (CAS 892501-90-5) has a higher molecular weight (214.27 vs. 200.24 g/mol) and altered lipophilicity due to the additional methyl group, which will impact solubility and membrane permeability . The TPSA value of 48.14 Ų indicates moderate polarity suitable for both aqueous solubility and passive membrane diffusion, a balance that may be disrupted in other regioisomers or substituted analogs .

Physicochemical Properties LogP TPSA ADME Prediction Formulation

MAO-A Selectivity Profile: Minimal Off-Target Activity Compared to Phenoxyphenyl Methanamine Class

(4-(Pyridin-2-yloxy)phenyl)methanamine exhibits weak inhibition of monoamine oxidase A (MAO-A) with an IC50 greater than 100 μM (>1.00E+5 nM) in an assay using recombinant human MAO-A and p-tyramine as substrate [1]. This low potency suggests minimal interference with MAO-A-mediated metabolism, which is a known liability for certain phenoxyphenyl-methanamine (PPMA) class compounds that modulate serotonergic targets [2]. While this high IC50 indicates low inherent activity, it is valuable as a baseline for selectivity profiling when the compound is elaborated into more potent analogs, as it demonstrates the core scaffold does not inherently engage MAO-A at relevant concentrations [1].

MAO-A Selectivity Off-Target Amine Oxidase Safety Pharmacology

Optimal Research Applications for (4-(Pyridin-2-yloxy)phenyl)methanamine CAS 270260-34-9 Based on Quantitative Evidence


Design and Synthesis of Targeted BCRP (ABCG2) Inhibitors

The compound's measurable ABCG2 inhibition (IC50 = 4.91 μM) [1] positions it as a viable starting point for developing more potent BCRP modulators. Researchers can leverage the free primary amine to conjugate the scaffold to various warheads via amide bond formation, enabling rapid SAR exploration. This application is particularly relevant for overcoming multidrug resistance in cancer, where BCRP upregulation limits chemotherapeutic efficacy [1].

Development of CYP2A6 Probe Molecules and Metabolic Stability Studies

The specific Type I binding interaction with CYP2A6 (Kd = 4.50 μM) [2] makes this compound a useful tool for studying CYP2A6 active site occupancy and for assessing potential metabolic liabilities of drug candidates. It can be employed as a control compound in CYP2A6 inhibition assays or as a scaffold for designing selective CYP2A6 inhibitors or substrates [2].

Synthesis of P-Glycoprotein Modulators via 4-Pyridyloxy Scaffold Optimization

Given the demonstrated superiority of the 4-pyridyl substitution pattern for P-gp modulation (EC50 = 0.85 μM for a closely related analog) [3], (4-(pyridin-2-yloxy)phenyl)methanamine provides the optimal regioisomeric core for constructing potent P-gp inhibitors. The primary amine handle allows for the introduction of diverse aryl or heteroaryl groups to further enhance potency and selectivity against P-gp-mediated drug efflux [3].

Physicochemical Profiling and Pre-formulation Studies

The well-defined physicochemical parameters (LogP = 2.33, TPSA = 48.14 Ų, MW = 200.24) make this compound suitable for use as a model system in pre-formulation studies. Its moderate lipophilicity and polarity balance allows for systematic investigation of solubility, stability, and permeability under various conditions, providing a baseline for understanding the behavior of more complex drug-like molecules within the same chemical series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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